Technical Guide: Chemical Properties & Application Profiling of Ac-D-Arg-OH
Technical Guide: Chemical Properties & Application Profiling of Ac-D-Arg-OH
[1]
Executive Summary
Ac-D-Arg-OH (
This guide analyzes the physicochemical behavior, synthetic utility, and analytical characterization of Ac-D-Arg-OH, moving beyond basic data to provide actionable experimental protocols.[1]
Part 1: Physicochemical Identity
Ac-D-Arg-OH exists as a zwitterion at physiological pH.[1] Unlike native arginine, the acetylation of the
Core Chemical Specifications
| Property | Specification | Technical Note |
| IUPAC Name | (2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | "2R" denotes the D-stereochemistry.[1][][3] |
| CAS Number | 2389-86-8 | Distinct from L-isomer (155-84-0).[1] |
| Formula | ||
| Molecular Weight | 216.24 g/mol | Monoisotopic mass: ~216.12 Da.[1][4][5] |
| Solubility | Water (>50 mg/mL), DMSO | Highly polar; insoluble in non-polar organics (Hexane, DCM).[1] |
| pKa (Side Chain) | ~12.5 (Guanidinium) | Remains protonated ( |
| pKa (Carboxyl) | ~3.6 (Carboxylic Acid) | Deprotonated ( |
| Net Charge (pH 7) | 0 (Zwitterionic) | Side chain ( |
Structural Mechanistics: The "D" and "Ac" Effect
The utility of Ac-D-Arg-OH stems from two specific modifications to the arginine scaffold:
-
Stereochemical Inversion (D-Form): Most endogenous proteases (e.g., Trypsin, Thrombin) are stereoselective for L-amino acids. The D-configuration induces a steric clash within the enzyme's S1 specificity pocket, rendering the peptide bond resistant to hydrolysis.
-
N-Acetylation: Capping the
-amine with an acetyl group prevents degradation by aminopeptidases , which require a free N-terminal amine for recognition.[1]
Visualization: Proteolytic Resistance Mechanism
The following diagram illustrates why Ac-D-Arg-OH resists standard enzymatic cleavage compared to H-L-Arg-OH.
Caption: Comparative mechanistic pathway showing the steric exclusion of Ac-D-Arg-OH from serine protease active sites.[1]
Part 2: Synthetic Utility & Protocols
Ac-D-Arg-OH is rarely used as a building block in Solid Phase Peptide Synthesis (SPPS) because the N-terminus is already capped.[1] Instead, it is typically the final product of a synthesis or used as a solution-phase inhibitor.
Protocol: Solution-Phase Synthesis (Schotten-Baumann)
If you need to synthesize Ac-D-Arg-OH from H-D-Arg-OH (base material), use the Schotten-Baumann conditions.[1] This method is preferred over organic solvent methods because Arginine is highly water-soluble.[1]
Reagents:
-
Starting Material: H-D-Arg-OH (Free base or HCl salt).[1]
-
Acylating Agent: Acetic Anhydride (
). -
Base: 2M NaOH.
-
Solvent: Water/Dioxane (1:1).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of H-D-Arg-OH in 20 mL of water.
-
pH Adjustment: Cool to 0°C on ice. Adjust pH to ~10-11 using 2M NaOH. Critical: Arginine's side chain is basic; ensure the
-amine is deprotonated (pKa ~9) to react.[1] -
Acetylation: Dropwise add 1.2 equivalents of Acetic Anhydride over 30 minutes.
-
pH Maintenance: Simultaneously add NaOH to maintain pH > 9. If pH drops below 8, the amine protonates and reaction stops.
-
Termination: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Purification: Acidify to pH 2.0 with HCl. The product is highly polar and will not precipitate easily.
-
Expert Tip: Do not attempt liquid-liquid extraction with Ethyl Acetate (product stays in water).[1] Use Ion Exchange Chromatography (Cation Exchange) or Preparative HPLC for isolation.
-
Part 3: Analytical Characterization
Analyzing Ac-D-Arg-OH is challenging due to its high polarity (early elution on C18) and lack of strong UV chromophores (only end-absorption at 210 nm).[1]
HPLC Method: HILIC Mode (Recommended)
Standard Reverse Phase (C18) is often unsuitable as Ac-D-Arg-OH elutes in the void volume.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here.
-
Column: Amide-HILIC or Zwitterionic HILIC (e.g., TSKgel Amide-80).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 90% B to 60% B over 20 minutes. (Elutes from non-polar to polar).
-
Detection: UV at 210 nm or Mass Spec (ESI+).
Mass Spectrometry (ESI-MS)[1]
-
Ionization: Electrospray Ionization (Positive Mode).
-
Target Ion:
. -
Fragmentation Pattern: Look for loss of Acetyl group (-42 Da) or Guanidino group fragments.
Visualization: Analytical Decision Tree
This workflow guides the selection of the correct analytical method based on sample purity and concentration.
Caption: Analytical method selection guide emphasizing HILIC for polar retention.
Part 4: Handling & Stability
Storage[2][6][7]
-
Hygroscopicity: Arginine derivatives are extremely hygroscopic. Ac-D-Arg-OH will absorb atmospheric water, turning into a sticky gum.[1]
-
Protocol: Store at -20°C in a sealed container with desiccant. Allow to equilibrate to RT before opening to prevent condensation.
Stability Profile
-
pH Stability: Stable between pH 2.0 and 9.0.
-
Thermal Stability: Stable at RT for weeks in solid form. In solution, prone to slow deacetylation at extreme pH (>12 or <1) or high temperatures (>60°C).
-
Enzymatic Stability: Highly resistant to trypsin, thrombin, and serum proteases due to D-configuration.
References
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National Institutes of Health (PubChem). Ac-D-Arg-OH Compound Summary. Retrieved from [Link]
-
Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited (Protein Science). Retrieved from [Link]
